molecular formula C23H22N2O5S B2410673 4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921898-07-9

4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2410673
CAS No.: 921898-07-9
M. Wt: 438.5
InChI Key: ZUTZXTZYZRQAJA-UHFFFAOYSA-N
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Description

4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

The compound 4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety and a dibenzo[b,f][1,4]oxazepin core. The presence of methoxy and methyl groups suggests potential interactions with biological targets.

Antiproliferative Activity

Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for several related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-72.2
Compound BHCT1163.7
Compound CHEK2935.3
Compound DA5491.2

These values indicate that the compound may be effective at low concentrations, suggesting it could be a lead candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its antiproliferative properties, the compound has shown antibacterial activity against Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented in the table below:

Compound NameBacterial StrainMIC (µM)Reference
Compound EE. faecalis8
Compound FS. aureus16
Compound GE. coli32

These findings suggest that the compound could be explored for its potential as an antibacterial agent.

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Oxidative Stress Modulation : Some studies indicate that related compounds can modulate oxidative stress levels, potentially enhancing their antiproliferative effects .
  • Targeted Action against Specific Enzymes : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell survival pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with promising results:

  • A study demonstrated that N-substituted benzimidazole carboxamides showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM .
  • Another investigation highlighted the antibacterial properties of methoxy-substituted derivatives against E. faecalis and S. aureus .

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-13-5-7-21-19(9-13)24-23(26)18-12-16(6-8-20(18)30-21)25-31(27,28)17-10-14(2)22(29-4)15(3)11-17/h5-12,25H,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTZXTZYZRQAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.